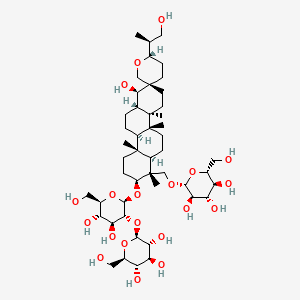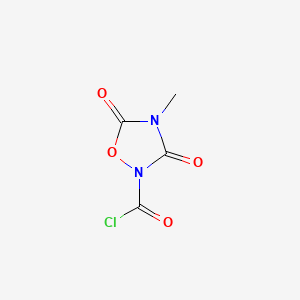![molecular formula C18H20O3S B591447 benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate CAS No. 125603-72-7](/img/structure/B591447.png)
benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure It features a cyclopropane ring, a tetrahydro-2-oxothiophene moiety, and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene.
Synthesis of Tetrahydro-2-oxothiophene: This moiety can be prepared via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of a dehydrating agent.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and Paal-Knorr synthesis, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-oxothiophene moiety, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the benzyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its cyclopropane ring and ester functionality could be useful in the synthesis of polymers or as a building block for complex molecular architectures.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic Acid Derivatives: Compounds with similar cyclopropane rings and carboxylic acid functionalities.
Tetrahydrothiophene Derivatives: Compounds containing the tetrahydrothiophene moiety.
Uniqueness
The combination of a cyclopropane ring, a tetrahydro-2-oxothiophene moiety, and a benzyl ester group in benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate is unique. This structural arrangement provides distinct chemical properties and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
125603-72-7 |
|---|---|
Fórmula molecular |
C18H20O3S |
Peso molecular |
316.415 |
Nombre IUPAC |
benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H20O3S/c1-18(2)14(10-13-8-9-22-17(13)20)15(18)16(19)21-11-12-6-4-3-5-7-12/h3-7,10,14-15H,8-9,11H2,1-2H3/b13-10+/t14-,15-/m0/s1 |
Clave InChI |
PBWHIWMXQJJPNX-CMOQBRTCSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=CC=CC=C2)C=C3CCSC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















